Superior ADPRT Inhibitory Potency: 3-Acetamidobenzamide Identified as the Most Potent 3-Substituted Benzamide Analogue in the Purnell & Whish (1980) Screen
In the foundational structure-activity relationship screen by Purnell and Whish (1980), a range of 3-substituted benzamide analogues of 3-aminobenzamide were tested for poly(ADP-ribose) synthetase inhibition. 3-Acetamidobenzamide (3-AAB) was identified as the most potent inhibitor among all analogues tested. The widely used comparators 3-aminobenzamide (3-AB) and 3-methoxybenzamide (3-MBA) were confirmed as competitive inhibitors with Ki values of less than 2 µM [1]. The Lunec et al. (1984) study subsequently confirmed that 3-AAB was found to be the most potent ADPRT inhibitor in this analogue series, explicitly citing the Purnell & Whish (1980) findings as the basis for selecting 3-AAB for detailed radiosensitization studies [2].
| Evidence Dimension | Poly(ADP-ribose) synthetase inhibitory potency (rank order) |
|---|---|
| Target Compound Data | 3-Acetamidobenzamide (3-AAB): identified as the most potent inhibitor among all 3-substituted benzamide analogues tested [1][2] |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB): Ki < 2 µM (competitive); 3-Methoxybenzamide (3-MBA): Ki < 2 µM (competitive); both less potent than 3-AAB in the same screen [1] |
| Quantified Difference | Rank order: 3-AAB > 3-AB and 3-MBA (exact Ki for 3-AAB not publicly reported in the available abstract; potency superiority established by rank order in the same assay system) |
| Conditions | In vitro poly(ADP-ribose) synthetase assay; Purnell & Whish, Biochem J (1980) [1]; confirmed by Lunec et al., Br J Cancer (1984) [2] |
Why This Matters
For researchers requiring maximal ADPRT inhibition in cellular models of DNA damage, 3-AAB provides a higher-potency alternative to the more commonly used 3-AB, potentially enabling lower working concentrations and reduced off-target effects.
- [1] Purnell MR, Whish WJ. Novel inhibitors of poly(ADP-ribose) synthetase. Biochem J. 1980;185(3):775-777. doi:10.1042/bj1850775. PMID: 6248035. View Source
- [2] Lunec J, George AM, Hedges M, Cramp WA, Whish WJD, Hunt B. Post-irradiation sensitization with the ADP-ribosyltransferase inhibitor 3-acetamidobenzamide. Br J Cancer. 1984;49(Suppl VI):19-25. PMID: 6320851. View Source
